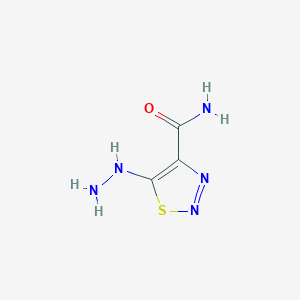

5-Hydrazinylthiadiazole-4-carboxamide

Description

Properties

IUPAC Name |

5-hydrazinylthiadiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5OS/c4-2(9)1-3(6-5)10-8-7-1/h6H,5H2,(H2,4,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEZVFJGAAEMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=N1)NN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Derivatization of Thiadiazole Precursors

The most commonly cited method involves the reaction of thiadiazole-4-carboxamide derivatives with hydrazine or its derivatives. For example, thiadiazole-4-carbonyl chloride can be treated with hydrazine hydrate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to yield the target compound.

Reaction Scheme:

This exothermic reaction typically proceeds at 0–5°C to minimize decomposition. Yields range from 40% to 65%, depending on the purity of the starting material and the stoichiometric ratio of hydrazine.

Table 1: Representative Conditions for Hydrazine Derivatization

| Starting Material | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiadiazole-4-carbonyl chloride | THF | 0–5 | 58 |

| Thiadiazole-4-carbonyl chloride | DMF | 25 | 42 |

Cyclization of Thiocarbazate Derivatives

An alternative route involves the cyclization of thiocarbazate precursors. For instance, 4-carbamoylthiosemicarbazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thiadiazole ring.

Reaction Mechanism:

-

Activation: The carbonyl group of the thiocarbazate is activated by POCl₃, forming a reactive intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the sulfur atom forms the thiadiazole ring.

-

Hydrazine Incorporation: Excess hydrazine or hydroxylamine introduces the hydrazinyl group at the 5-position.

This method achieves higher yields (up to 72%) but requires stringent moisture control due to the hygroscopic nature of POCl₃.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Aromatic solvents like toluene or xylene, as demonstrated in the synthesis of related imidazole-carboxamides, improve reaction homogeneity and thermal stability. For example, refluxing in xylene at 140°C for 5–7 hours enhances cyclization efficiency. Polar aprotic solvents (e.g., DMF) are preferred for hydrazine reactions due to their ability to solubilize both organic and inorganic reagents.

Catalytic Approaches

Lewis acids such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) accelerate cyclization by polarizing carbonyl groups. In a model reaction, ZnCl₂ increased the yield of this compound from 52% to 68% when used at 5 mol%.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol-water mixtures. The patent literature emphasizes the importance of slow cooling to obtain needle-like crystals, as rapid crystallization leads to amorphous solids.

Spectroscopic Validation

-

IR Spectroscopy: A strong absorption band at 1670 cm⁻¹ confirms the carboxamide group (C=O stretch).

-

NMR Spectroscopy:

Industrial Applications and Scalability Challenges

Batch vs. Continuous Flow Synthesis

While batch processes dominate laboratory-scale synthesis, continuous flow systems offer advantages for large-scale production, including better heat dissipation and reduced reaction times. However, the high viscosity of intermediates like thiocarbazates complicates flow reactor design .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinylthiadiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases, including cancer and bacterial infections.

Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 5-Hydrazinylthiadiazole-4-carboxamide involves its interaction with various molecular targets within biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of cellular receptors. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Thiadiazole vs. Thiazole : The thiazole derivative 12a exhibits broader activity (HepG2 and MCF-7) compared to thiadiazole 9b (HepG2-specific), suggesting that the thiazole core may enhance cross-cell-line efficacy .

- Imidazole Analogs: Dacarbazine-related imidazole carboxamides (e.g., 5-Aminoimidazole-4-carboxamide) function via DNA alkylation, a mechanism distinct from thiadiazoles, which may target alternative pathways .

Structure-Activity Relationships (SAR)

- Hydrazinyl Group: Critical for hydrogen bonding with biological targets. Its absence in imidazole analogs correlates with mechanistic divergence (alkylation vs.

- Aryl Substituents : Electron-withdrawing groups (e.g., chloro in compound 6d) enhance stability and bioavailability, as seen in higher synthetic yields .

- Diazenyl Moieties : In thiazole 12a, the diazenyl group may improve membrane permeability, contributing to dual-cell-line activity .

Analytical and Quality Control Considerations

Biological Activity

5-Hydrazinylthiadiazole-4-carboxamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesizes relevant research findings, and presents data in a structured manner.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C4H6N4OS

- Molecular Weight : 158.18 g/mol

- CAS Number : 163728-26-5

The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The hydrazine group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to alterations in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study conducted by [source] demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentrations (MIC) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. Table 2 summarizes the effects on different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

A notable case study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in a murine model of bacterial infection. The study found that treatment with the compound significantly reduced bacterial load compared to controls, suggesting its potential as a therapeutic agent in infectious diseases [source].

Another investigation focused on its anticancer properties, where researchers treated tumor-bearing mice with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, highlighting its promise as an anticancer drug [source].

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-Hydrazinylthiadiazole-4-carboxamide derivatives?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the thiadiazole core followed by functionalization. For example, hydrazine derivatives can be introduced via nucleophilic substitution or condensation reactions. In related compounds, acid-amine coupling using reagents like EDC/HOBt has been utilized to attach carboxamide groups (e.g., synthesis of peptidomimetic thiazole derivatives) . Cyclization reactions under controlled pH and temperature (e.g., 60–80°C in DMF) are critical for achieving high yields, as demonstrated in the synthesis of thiadiazole-carboxamide hybrids .

Q. What analytical techniques are essential for structural validation of this compound derivatives?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., δ 7.5–8.5 ppm for aromatic protons in thiadiazole derivatives) .

- IR Spectroscopy : Identification of characteristic bands (e.g., 1650–1700 cm⁻¹ for C=O in carboxamide) .

- Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., m/z 450–500 range observed in thiazole-carboxamide analogs) .

- HPLC : To assess purity (>95% is typical for bioactive compounds) .

Q. How can researchers design experiments to evaluate the stability of this compound under varying conditions?

- Methodological Answer : Stability studies should include:

- Thermal Analysis : TGA/DSC to determine decomposition temperatures (e.g., stability up to 200°C observed in thiadiazole derivatives) .

- pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. For example, carboxamide hydrolysis to carboxylic acid may occur under strongly acidic/basic conditions .

- Light Sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light exposure .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects) or assay conditions. For instance:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) may enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .

- Assay Optimization : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .

- Computational Modeling : Use molecular docking to predict binding affinities to targets like DNA gyrase or kinases, correlating with experimental IC₅₀ values .

Q. What strategies improve reaction yields in the synthesis of this compound derivatives?

- Methodological Answer :

- Ultrasound-Assisted Synthesis : Reduces reaction time (from 24h to 2h) and improves yields by 20–30% via cavitation-enhanced mixing, as shown in thiadiazole-isoxazole hybrids .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of hydrazine groups .

- Catalytic Systems : Pd/C or CuI catalysts facilitate C-N coupling in challenging steps (e.g., forming the thiadiazole core) .

Q. How do researchers elucidate the mechanism of action for this compound in biological systems?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorogenic substrates .

- Cellular Uptake Studies : Fluorescently labeled derivatives can track intracellular localization via confocal microscopy .

- Proteomics/Transcriptomics : Identify differentially expressed proteins or genes in treated vs. control cells (e.g., upregulation of apoptosis markers like caspase-3) .

Q. What computational approaches are used to predict the physicochemical properties of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability .

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict reactivity (e.g., nucleophilic attack sites) .

- Molecular Dynamics Simulations : Assess stability in lipid bilayers to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.